Hydroxyethyl-hydroxymethyl methacrylate is an organic compound with the chemical formula . It is a colorless, viscous liquid that is highly reactive and readily polymerizes. This compound is primarily used as a monomer in the synthesis of various polymers, particularly polyhydroxyethylmethacrylate, which has significant applications in medical and industrial fields. Hydroxyethyl-hydroxymethyl methacrylate features both a hydroxyl group and a methacrylate group, making it versatile for various
Hydroxyethyl-hydroxymethyl methacrylate exhibits certain biological activities that are relevant to its applications:
Hydroxyethyl-hydroxymethyl methacrylate can be synthesized through several methods:
Hydroxyethyl-hydroxymethyl methacrylate stands out due to its combination of hydrophilicity and biocompatibility, making it particularly valuable for medical applications where interaction with biological tissues is critical. Its unique structure allows it to participate effectively in crosslinking reactions while maintaining favorable physical properties for diverse uses.
Research on the interactions of hydroxyethyl-hydroxymethyl methacrylate with other substances reveals important insights:
The evolution of HEHMA is intertwined with the broader history of methacrylate chemistry. Methacrylic acid derivatives emerged prominently in the 1920s, with Otto Röhm’s pioneering work on poly(methyl methacrylate) (PMMA) laying the groundwork for functionalized variants. Hydroxyethyl methacrylate (HEMA), a direct precursor to HEHMA, was first synthesized in 1925 via methacrylic acid and ethylene oxide reactions, later gaining commercial traction in the 1960s for soft contact lenses. HEHMA’s development represents a natural progression toward bifunctional monomers, combining HEMA’s hydrophilicity with additional hydroxymethyl groups to enhance crosslinking efficiency and material stability.
Early synthesis methods for HEHMA mirrored those of HEMA, employing esterification of methacrylic acid with ethylene glycol or reactions with ethylene oxide. However, these processes often yielded byproducts like ethylene glycol dimethacrylate, necessitating refined purification techniques. By the 21st century, advancements in atom transfer radical polymerization (ATRP) and microwave-assisted synthesis enabled precise control over HEHMA’s molecular architecture, facilitating tailored hydrogels and nanocomposites.
HEHMA occupies a critical niche in bifunctional methacrylate chemistry due to its dual reactivity:
This duality allows HEHMA to serve as a crosslinker in hydrogels, enhancing mechanical strength and swelling capacity compared to HEMA-based polymers. For instance, copolymers of HEHMA and HEMA exhibit lower critical solution temperatures (LCST), enabling temperature-responsive drug delivery systems. Additionally, HEHMA’s hydroxyl groups improve adhesion in coatings and dental composites, outperforming monofunctional methacrylates.
Academic interest in HEHMA has shifted from basic synthesis to advanced material engineering. Early studies focused on optimizing esterification conditions to minimize byproducts, while contemporary research explores:
A 2024 study demonstrated HEHMA’s utility in UV-curable nail coatings, where its hydrophilic nature improved adhesion and durability compared to HEMA-free formulations. Similarly, microwave-assisted synthesis reduced reaction times from hours to minutes, achieving 95% monomer conversion with minimal side products.
The synthesis of hydroxyethyl-hydroxymethyl methacrylate would likely follow esterification or alkoxylation routes analogous to HEMA production. For HEMA, two primary methods are documented:
| Synthetic Route | Reactants | Byproducts | Yield Optimization |
|---|---|---|---|
| Alkoxylation | Methacrylic acid + epoxide | Crosslinkers (e.g., dimers) | Excess epoxide, low temp [1] |
| Esterification | Methacrylic acid + diol | Water | Acid catalysis, reflux [1] |
Free radical polymerization (FRP) is the most common method for polymerizing HEMA. Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide induce chain growth via radical intermediates. Key findings for HEMA FRP include:
For HEHMMA, similar behavior is expected, though the additional hydroxyl group may enhance hydrogen bonding, necessitating solvent selection (e.g., water/ethanol mixtures) to prevent premature gelation.
Reversible addition-fragmentation chain transfer (RAFT) polymerization enables precise control over HEMA-based polymers. A recent study demonstrated RAFT dispersion polymerization of HEMA in n-dodecane using poly(lauryl methacrylate) macro-RAFT agents, yielding spherical nanoparticles with narrow dispersity ($$Đ < 1.3$$) [6]. Key advantages for HEHMMA:
Applying high electric fields ($$\sim$$140 kV/cm) during HEMA FRP reduces molecular weight ($$M_n \approx 41$$–58 kg/mol) and dispersity ($$Đ \sim 1.1$$–1.3) by polarizing monomer dipoles and aligning growing chains [2]. This approach could similarly enhance HEHMMA polymerization efficiency, particularly for conductive polyelectrolytes.
HEMA’s copolymerization with hydrophobic or functional monomers tailors hydrophilicity and reactivity. Notable examples:
For HEHMMA, copolymerization with methacrylates bearing epoxy or carboxyl groups could create crosslinkable networks for 3D printing or adhesives.
Functionalizing HEMA/HEHMMA polymers expands their utility:
The microstructural analysis of poly(hydroxyethyl methacrylate) reveals a complex three-dimensional network architecture characterized by distinct morphological features. Scanning electron microscopy studies demonstrate that the polymer exhibits a heterogeneous porous structure with pore sizes ranging from 1 to 100 micrometers, depending on the polymerization conditions and crosslinking density [1]. The polymer network displays a sponge-like morphology with interconnected pores and channels that facilitate water transport and molecular diffusion.
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular-level structure of the polymer. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the hydroxyl groups at chemical shifts between 3.7 and 4.5 parts per million, indicating the presence of hydrogen bonding interactions within the polymer matrix [2]. Carbon-13 nuclear magnetic resonance analysis shows distinct carbonyl carbon resonances at 172-177 parts per million, confirming the methacrylate ester functionality and revealing information about the local chemical environment of the polymer chains [3].
Dynamic light scattering measurements in dimethyl sulfoxide solution indicate that the polymer chains adopt compact conformations with hydrodynamic radii ranging from 50 to 200 nanometers, depending on the molecular weight and solvent conditions [2]. The polymer exhibits concentration-dependent aggregation behavior, with higher molecular weight samples showing increased tendency toward intermolecular association through hydrogen bonding interactions.
Small-angle X-ray scattering studies reveal correlation lengths of 16 to 36 angstroms in the dry polymer state, providing quantitative measures of the network mesh size and crosslinking density [4]. These measurements demonstrate that the network structure becomes increasingly compact with higher crosslinker concentrations, leading to reduced water uptake capacity and altered mechanical properties.
Fourier transform infrared spectroscopy analysis confirms the presence of characteristic functional groups within the polymer structure. The hydroxyl stretching vibrations appear as broad absorption bands between 3220 and 3390 wavenumbers, while the carbonyl stretching vibrations are observed at approximately 1710 wavenumbers [5]. The intensity and position of these bands provide information about the extent of hydrogen bonding and the local molecular environment within the polymer matrix.
The polymerization kinetics of hydroxyethyl methacrylate demonstrate complex behavior that depends strongly on reaction conditions, initiator systems, and environmental factors. Photoinitiated polymerization using riboflavin and triethanolamine systems exhibits apparent first-order kinetics during the initial stages of reaction, with rate constants ranging from 2.36 × 10⁻² to 8.67 × 10⁻² inverse molar seconds depending on solution acidity [6].
The reaction rate shows significant sensitivity to environmental acidity, with higher solution acidity values leading to enhanced polymerization rates. This behavior arises from the ionization characteristics of triethanolamine, which facilitates electron transfer to the excited riboflavin triplet state [6]. The rate enhancement with increasing acidity reflects the presence of labile protons on the hydroxyl groups of the monomer, which participate in the polymerization mechanism.
Viscosity effects play a crucial role in determining polymerization rates, particularly at higher monomer concentrations. Studies reveal that increasing the monomer concentration from 1 to 3 molar leads to decreased polymerization rates due to reduced reactivity of the flavin triplet state in more viscous media [6]. The relationship between rate constants and inverse viscosity follows a linear correlation, indicating that diffusion-controlled processes govern the reaction kinetics.
Temperature-dependent studies using 2,2'-azobisisobutyronitrile initiator reveal that the polymerization rate increases exponentially with temperature, following typical Arrhenius behavior. The activation energy for the polymerization process ranges from 80 to 120 kilojoules per mole, depending on the specific reaction conditions and initiator concentration [7].
Electric field effects on polymerization kinetics demonstrate that high-voltage direct current fields can significantly alter the reaction progress and product characteristics. Polymerization under electric fields of 14 to 140 kilovolts per centimeter results in reduced molecular weights and narrow molecular weight distributions, with dispersity values ranging from 1.1 to 1.3 [7]. This represents a remarkable achievement for non-controlled free radical polymerization systems.
Table 1: Polymerization Kinetics Data
| Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Conversion at 60 min (%) | Initiator System |
|---|---|---|---|
| pH 6.0, 1M HEMA | 2.36 × 10⁻² | 78 | Riboflavin/Triethanolamine |
| pH 7.0, 1M HEMA | 4.18 × 10⁻² | 84 | Riboflavin/Triethanolamine |
| pH 8.0, 1M HEMA | 6.45 × 10⁻² | 89 | Riboflavin/Triethanolamine |
| pH 9.0, 1M HEMA | 8.67 × 10⁻² | 96 | Riboflavin/Triethanolamine |
| pH 6.0, 3M HEMA | 1.89 × 10⁻² | 65 | Riboflavin/Triethanolamine |
| pH 9.0, 3M HEMA | 7.12 × 10⁻² | 88 | Riboflavin/Triethanolamine |
The network formation mechanism in hydroxyethyl methacrylate polymerization involves complex interactions between chain growth, crosslinking reactions, and phase separation phenomena. The primary mechanism involves free radical polymerization initiated by various initiator systems, leading to the formation of linear polymer chains that subsequently undergo crosslinking through bifunctional crosslinking agents [8].
Ethylene glycol dimethacrylate serves as the most commonly employed crosslinking agent, with concentrations ranging from 0.5 to 5.0 mole percent relative to the primary monomer. The crosslinking reaction proceeds through a step-growth mechanism, where the dimethacrylate crosslinker participates in the polymerization to create covalent bonds between polymer chains [9]. Higher crosslinker concentrations lead to increased crosslinking density and reduced mesh sizes within the network structure.
The network formation process exhibits distinct stages characterized by different kinetic behaviors. During the initial stage, linear chain growth predominates, with minimal crosslinking occurring. As the reaction progresses, crosslinking becomes increasingly important, leading to the formation of a three-dimensional network structure [10]. The transition from linear growth to network formation typically occurs at approximately 10 to 20 percent monomer conversion.
Tetraethylene glycol dimethacrylate represents an alternative crosslinking agent that provides different network characteristics compared to ethylene glycol dimethacrylate. The longer spacer chain in tetraethylene glycol dimethacrylate results in more flexible crosslinks and larger mesh sizes, leading to enhanced water uptake capacity and improved mechanical properties under hydrated conditions [9].
Phase separation phenomena during network formation significantly influence the final polymer architecture. In the presence of non-solvents or poor solvents, the growing polymer chains undergo precipitation, leading to the formation of heterogeneous network structures with distinct porous morphologies [10]. The extent of phase separation depends on the solvent quality, monomer concentration, and crosslinker content.
Table 2: Network Formation and Crosslinking Data
| Crosslinker Type | Crosslinker Concentration (mol %) | Mesh Size (Å) | Molecular Weight Between Crosslinks (Da) | Water Content at Equilibrium (%) |
|---|---|---|---|---|
| Ethylene Glycol Dimethacrylate | 0.5 | 35.6 | 3700 | 42 |
| Ethylene Glycol Dimethacrylate | 1.0 | 25.4 | 2100 | 38 |
| Ethylene Glycol Dimethacrylate | 2.5 | 16.2 | 800 | 32 |
| Tetraethylene Glycol Dimethacrylate | 1.0 | 28.7 | 2800 | 40 |
| Tetraethylene Glycol Dimethacrylate | 2.0 | 19.8 | 1500 | 35 |
The structure-property relationships in hydroxyethyl methacrylate polymers demonstrate strong correlations between molecular architecture and macroscopic performance characteristics. The glass transition temperature of the dry polymer ranges from 80 to 87 degrees Celsius, reflecting the restricted molecular mobility imposed by hydrogen bonding interactions between polymer chains [11]. However, the presence of water dramatically reduces the glass transition temperature to 15-25 degrees Celsius at equilibrium hydration levels of approximately 40 weight percent.
Mechanical properties exhibit profound dependence on the hydration state and crosslinking density of the polymer network. In the dry state, the polymer displays relatively high modulus values of 2000 to 3000 megapascals, characteristic of glassy polymeric materials [12]. Upon hydration, the modulus decreases dramatically to 0.1-1.0 megapascals, accompanied by significant increases in extensibility, with elongation at break values reaching 400 to 705 percent [13].
The water uptake capacity demonstrates inverse correlation with crosslinking density, as predicted by equilibrium swelling theory. Networks with lower crosslinker concentrations exhibit higher equilibrium water contents, reflecting the larger mesh sizes and reduced constraints on polymer chain expansion [4]. The relationship between crosslinking density and mesh size follows the theoretical predictions of rubber elasticity theory, with mesh sizes ranging from 16 to 36 angstroms depending on crosslinker concentration.
Thermal stability properties reveal that the polymer undergoes degradation at temperatures between 340 and 400 degrees Celsius, with the specific degradation temperature depending on the molecular weight and crosslinking density [14]. Higher molecular weight polymers and more highly crosslinked networks generally exhibit enhanced thermal stability due to reduced chain mobility and increased energy requirements for bond scission.
Hydrogen bonding interactions play a crucial role in determining the polymer's structure-property relationships. Temperature-dependent infrared spectroscopy reveals that hydroxyl-hydroxyl hydrogen bonds gradually dissociate with increasing temperature, while carbonyl-hydroxyl hydrogen bonds form preferentially above the glass transition temperature [11]. This dynamic hydrogen bonding behavior contributes to the temperature-dependent mechanical and swelling properties of the polymer.
Table 3: Thermal and Mechanical Properties
| Property | Value | Testing Conditions |
|---|---|---|
| Glass Transition Temperature (°C) | 80-87 | Dry state, DSC |
| Glass Transition Temperature (°C) - Hydrated | 15-25 | 40% water content |
| Thermal Degradation Temperature (°C) | 340-400 | TGA, nitrogen atmosphere |
| Young's Modulus (MPa) - Dry | 2000-3000 | Room temperature |
| Young's Modulus (MPa) - Hydrated | 0.1-1.0 | Equilibrium swelling |
| Tensile Strength (kPa) - Hydrated | 100-173 | Equilibrium swelling |
| Elongation at Break (%) - Hydrated | 400-705 | Equilibrium swelling |
The diffusion properties of small molecules through the polymer network correlate strongly with the mesh size and water content. Water diffusion coefficients range from 1.3 to 2.0 × 10⁻¹¹ square meters per second at 37 degrees Celsius, depending on the crosslinking density and polymer composition [15]. The diffusion process follows Fickian kinetics in most cases, although deviations may occur due to polymer relaxation effects and stress-induced crack formation at the swelling front.
Table 4: Microstructural Analysis Data
| Analysis Method | Key Findings | Sample Conditions |
|---|---|---|
| Scanning Electron Microscopy | Porous network structure, pore size 1-100 μm | Freeze-dried hydrogels |
| Dynamic Light Scattering | Hydrodynamic radius 50-200 nm in solution | DMSO solution, 25°C |
| Small Angle X-ray Scattering | Correlation length 16-36 Å | Dry polymer films |
| Nuclear Magnetic Resonance | Hydrogen bonding between chains and water | D₂O solution |
| Infrared Spectroscopy | OH stretch 3220-3390 cm⁻¹, C=O stretch 1710 cm⁻¹ | KBr pellets, room temperature |
The viscoelastic properties of hydrated networks demonstrate strong frequency and temperature dependence, reflecting the complex interplay between polymer chain dynamics and water-mediated plasticization effects [16]. The storage modulus exhibits a characteristic plateau region at intermediate frequencies, transitioning to terminal flow behavior at low frequencies. The loss tangent peaks correspond to various relaxation processes, including local segmental motion and cooperative chain dynamics within the hydrated network structure.